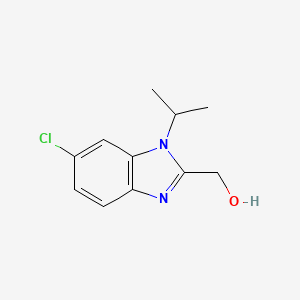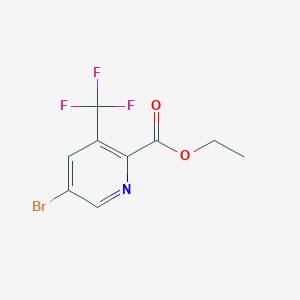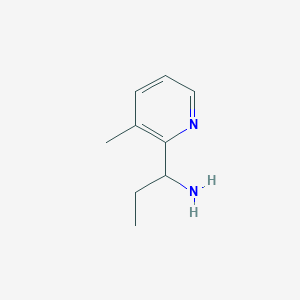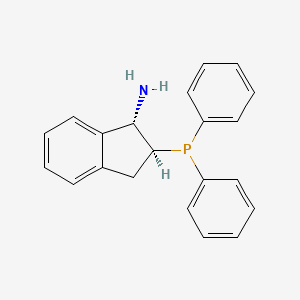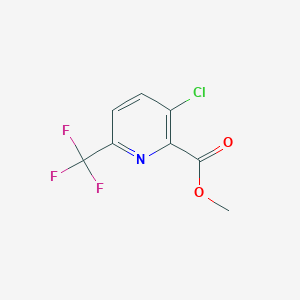
1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one
説明
“1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one” is a chemical compound with the molecular formula C9H7F3O2. It has a molecular weight of 204.15 . The IUPAC name for this compound is 1-[4-(difluoromethoxy)-2-fluorophenyl]ethanone .
Molecular Structure Analysis
The InChI code for “1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one” is 1S/C9H7F3O2/c1-5(13)7-3-2-6(4-8(7)10)14-9(11)12/h2-4,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound “1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one” has a molecular weight of 204.15 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.科学的研究の応用
Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant
An efficient synthesis method for the NK(1) receptor antagonist Aprepitant involved a novel crystallization-induced asymmetric transformation. This process, involving 1,4-oxazin-3-ones and a stereoselective one-pot process, utilized compounds related to 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one (Brands et al., 2003).
Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes
Research on the use of fluoroform as a source of difluorocarbene demonstrated the conversion of phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives. This synthesis relates to the chemistry of compounds like 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one (Thomoson & Dolbier, 2013).
Liquid Crystalline Applications
Research into liquid crystalline polyethers based on conformational isomerism included the synthesis and characterization of compounds based on 1-(4-hydroxyphenyl)-2-(2-r-4-hydroxyphenyl) ethane with various substituents, providing insights relevant to the understanding of compounds like 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one (Percec & Zuber, 1992).
Synthesis of Chiral Smectic Mesogenes
Studies on the synthesis of new chiral smectic mesogenes, involving 1-(4-(1-methylheptyloxycarbonyl)phenyl)-2-[4′-(2,2,3,3,4,4,4-heptafluorobutoxy-alkoxy)biphenyl-4-yl]ethanes, provide a foundation for understanding the structural and chemical properties of compounds like 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one (Kula et al., 2010).
Molecular Structure Analysis
Studies on the molecular structure, FT-IR, and HOMO-LUMO analysis of similar fluorinated compounds enhance the understanding of the chemical behavior and electronic properties of compounds like 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one (Najiya et al., 2014).
Catalytic Fluoromethylation
Research on photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds, focusing on trifluoromethyl and difluoromethyl groups, provides insight into the chemical modification and potential applications of compounds like 1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one (Koike & Akita, 2016).
特性
IUPAC Name |
1-[4-(difluoromethoxy)-3-fluorophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-2-3-8(7(10)4-6)14-9(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQUSNIIWACZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate](/img/structure/B1391409.png)
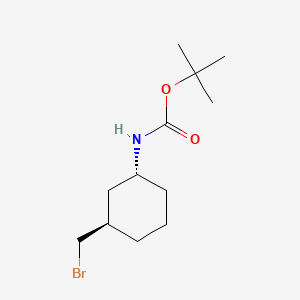

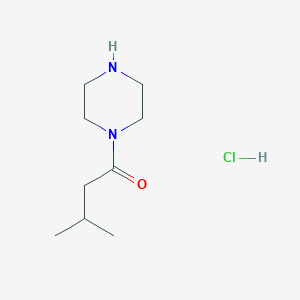
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride](/img/structure/B1391417.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1391418.png)
![(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B1391419.png)
